molecular formula C20H14N2O3 B2645815 7-hydroxy-2-(1-naphthylimino)-2H-chromene-3-carboxamide CAS No. 329690-07-5

7-hydroxy-2-(1-naphthylimino)-2H-chromene-3-carboxamide

Cat. No. B2645815
CAS RN: 329690-07-5
M. Wt: 330.343
InChI Key: ISNKGXGHWITGHS-XDOYNYLZSA-N
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Description

The compound “7-hydroxy-2-(1-naphthylimino)-2H-chromene-3-carboxamide” is a derivative of chromene, which is a heterocyclic compound consisting of a benzene ring fused to a pyran ring. It has a hydroxy group at the 7th position, an imino group at the 2nd position, and a carboxamide group at the 3rd position. The imino group is further substituted with a naphthyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring structure of the chromene, the planar structure of the naphthyl group, and the polar nature of the hydroxy and carboxamide groups. These features could influence its physical and chemical properties, as well as its interactions with other molecules .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the hydroxy group might be involved in acid-base reactions, the imino group could participate in condensation reactions, and the carboxamide group could undergo hydrolysis or other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar hydroxy and carboxamide groups, while its stability might be influenced by the aromatic chromene and naphthyl groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For instance, if it’s designed to interact with a specific biological target, the functional groups and overall structure of the molecule would play a crucial role in its binding affinity and activity .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

7-hydroxy-2-naphthalen-1-yliminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c21-19(24)16-10-13-8-9-14(23)11-18(13)25-20(16)22-17-7-3-5-12-4-1-2-6-15(12)17/h1-11,23H,(H2,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNKGXGHWITGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=C3C(=CC4=C(O3)C=C(C=C4)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-2-(1-naphthylimino)-2H-chromene-3-carboxamide

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